![molecular formula C17H18ClNO5S B2439618 Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 425626-62-6](/img/structure/B2439618.png)
Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, also known as Methyl NSG, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the class of glycine derivatives and is synthesized through a multistep process involving various chemical reactions. In
Wirkmechanismus
The mechanism of action of Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate NSG involves the potentiation of the glycine-induced currents in the α1 and α3 glycine receptors. This potentiation occurs through the binding of Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate NSG to a specific site on the receptor, which enhances the affinity of the receptor for glycine. This results in an increase in the chloride ion influx into the cell, leading to hyperpolarization of the cell membrane and inhibition of neuronal activity.
Biochemical and Physiological Effects:
Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate NSG has been shown to have various biochemical and physiological effects. In vitro studies have shown that Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate NSG selectively activates homomeric α1 and α3 glycine receptors and potentiates the glycine-induced currents in these receptors. In vivo studies have shown that Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate NSG has analgesic effects and can reduce pain sensitivity in animal models of neuropathic pain. Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate NSG has also been shown to improve sleep quality and motor coordination in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate NSG has several advantages for lab experiments. It is a highly selective agonist of homomeric α1 and α3 glycine receptors, which allows for the specific study of these receptors. Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate NSG also has a long duration of action, which makes it suitable for in vivo studies. However, Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate NSG has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to prepare solutions for experiments. Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate NSG is also relatively expensive compared to other glycine receptor agonists.
Zukünftige Richtungen
There are several future directions for the study of Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate NSG. One direction is to explore the role of glycine receptors in the pathophysiology of various neurological disorders such as epilepsy, Alzheimer's disease, and schizophrenia. Another direction is to develop more potent and selective agonists of glycine receptors for therapeutic use. Additionally, the development of new synthesis methods for Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate NSG and other glycine receptor agonists could lead to more efficient and cost-effective production of these compounds.
Synthesemethoden
The synthesis of Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate NSG involves a multistep process that starts with the reaction of 3-chloro-4-methoxyaniline with 4-methylbenzenesulfonyl chloride in the presence of a base to form 3-chloro-4-methoxy-N-(4-methylbenzenesulfonyl)aniline. This intermediate is then reacted with glycine methyl ester hydrochloride in the presence of a base to form Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate NSG. The overall yield of this synthesis method is around 40%.
Wissenschaftliche Forschungsanwendungen
Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate NSG has been extensively used in scientific research as a tool to study the biological activity of glycine receptors. Glycine receptors are a type of ionotropic receptor that mediates the inhibitory neurotransmission in the central nervous system. Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate NSG has been shown to selectively activate homomeric α1 and α3 glycine receptors and potentiate the glycine-induced currents in these receptors. This property of Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate NSG has been used to study the role of glycine receptors in various physiological processes such as pain modulation, sleep regulation, and motor coordination.
Eigenschaften
IUPAC Name |
methyl 2-(3-chloro-4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S/c1-12-4-7-14(8-5-12)25(21,22)19(11-17(20)24-3)13-6-9-16(23-2)15(18)10-13/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRCMNVOYWDVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

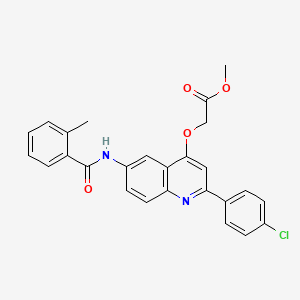
![6,8-dibromo-3-[(3,4-dimethylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2439538.png)
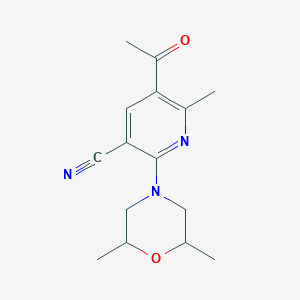
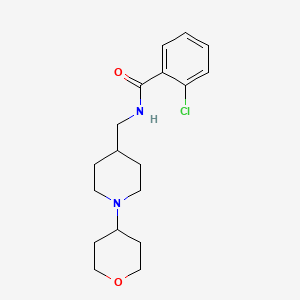

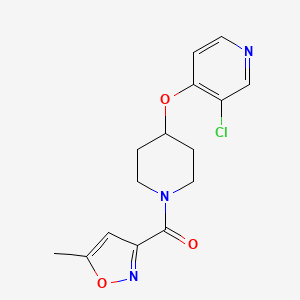
![3,9-dimethyl-7-(3-methylbutyl)-1-[2-(morpholin-4-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2439547.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2439549.png)
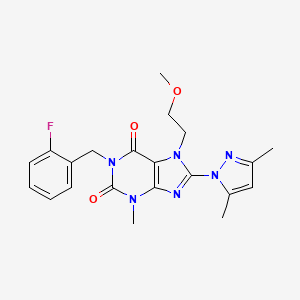
![(E)-[1-(4-bromophenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethylidene][(3-chloro-2-fluorophenyl)methoxy]amine](/img/structure/B2439553.png)
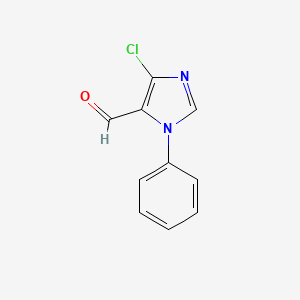
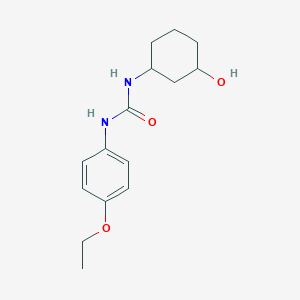
![methyl 2-{[4-(hydroxymethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2439557.png)
